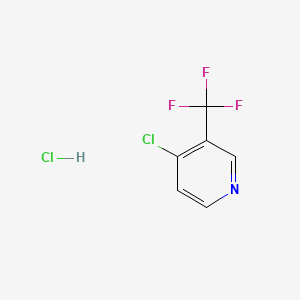

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKXJUZITVCDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382316 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-24-0 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Innovation: A Technical Guide to 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chlorine atom on the pyridine ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 732306-24-0 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂F₃N | [2] |

| Molecular Weight | 218.00 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 153 °C (sublimates) | [1] |

| Solubility | Information not readily available | |

| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | [1] |

| SMILES | Cl.Clc1cc(ncc1)C(F)(F)F |

Synthesis and Experimental Protocols

While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from established methods for the synthesis of substituted pyridines. A representative protocol is outlined below, based on common organic synthesis techniques.

Representative Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine

The synthesis of the free base, 4-Chloro-3-(trifluoromethyl)pyridine, is a crucial first step. The subsequent formation of the hydrochloride salt is a standard procedure.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine

This step often involves the chlorination and fluorination of a suitable picoline precursor. A general method involves the reaction of 3-picoline with chlorine and a fluorine source at elevated temperatures, often in the gas phase over a catalyst. The reaction conditions, such as temperature, pressure, and catalyst, are critical for controlling the regioselectivity and yield of the desired product.

-

Starting Material: 3-Picoline

-

Reagents: Chlorine (Cl₂), Hydrogen Fluoride (HF) or other fluorinating agents.

-

Catalyst: Often a transition metal-based catalyst.

-

Reaction Conditions: High temperature (e.g., 300-450°C) in a flow reactor.

Experimental Workflow: Synthesis of Substituted Pyridines

Caption: A simplified workflow for the synthesis of 4-Chloro-3-(trifluoromethyl)pyridine from 3-picoline.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

-

Starting Material: 4-Chloro-3-(trifluoromethyl)pyridine

-

Reagent: Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol).

Protocol:

-

Dissolve the purified 4-Chloro-3-(trifluoromethyl)pyridine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (gas dissolved in the same solvent or a concentrated aqueous solution if appropriate) to the stirred solution of the pyridine derivative.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery: Targeting Kinase Signaling

4-Chloro-3-(trifluoromethyl)pyridine and its derivatives are valuable scaffolds in the design of kinase inhibitors for cancer therapy. The trifluoromethylphenyl moiety is a common feature in many potent and selective kinase inhibitors.

Kinase Inhibitor Synthesis

This chemical is a crucial intermediate in the synthesis of a class of compounds that have shown significant inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and KIT. These kinases are key regulators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.

A common synthetic route involves the conversion of 4-chloro-3-(trifluoromethyl)aniline (which can be synthesized from a related pyridine precursor) to an isocyanate, followed by reaction with an appropriate amine to form a urea-based inhibitor.

Experimental Workflow: Kinase Inhibitor Synthesis

Caption: A general workflow for the synthesis of a urea-based kinase inhibitor using a 4-chloro-3-(trifluoromethyl)phenyl intermediate.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Receptor tyrosine kinases like VEGFR and KIT are activated upon binding of their respective growth factor ligands. This leads to dimerization of the receptor, autophosphorylation of tyrosine residues in the intracellular domain, and the initiation of downstream signaling cascades that promote cell survival, proliferation, and angiogenesis.

Kinase inhibitors synthesized using the 4-chloro-3-(trifluoromethyl)pyridine scaffold can bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a kinase inhibitor.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility in the development of kinase inhibitors highlights its importance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working to create the next generation of pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a key heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical and agrochemical agents. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the pyridine core imparts unique electronic and lipophilic properties, making it a valuable intermediate in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its role in synthetic applications.

Chemical Identity and Properties

This section details the fundamental chemical identifiers and physical properties of this compound. The data presented is crucial for laboratory handling, reaction setup, and analytical characterization.

Structural and Molecular Information

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 732306-24-0 | |

| Molecular Formula | C₆H₄Cl₂F₃N | |

| Empirical Formula (Hill Notation) | C₆H₃ClF₃N · HCl | |

| Molecular Weight | 218.01 g/mol | |

| Canonical SMILES | C1=CN=C(C=C1Cl)C(F)(F)F.Cl | |

| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | |

| MDL Number | MFCD04972770 |

Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid, powder or lumps | |

| Color | White | |

| Melting Point | 125-126°C or ~153°C (sublimation) | [1] |

| Purity/Assay | ≥96.0 to ≤104.0% (Titration ex Chloride) | |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [1] |

| LogP (Computed) | 3.55580 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections provide standardized methodologies for key analytical procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[2] A pure substance typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Protocol: Capillary Method (Using a Mel-Temp Apparatus)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[2]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3] Repeat until the sample height is approximately 1-2 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the DigiMelt or a similar melting point apparatus.[3]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a preliminary range.[3]

-

Accurate Determination: For a precise measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[5] Then, reduce the heating rate to approximately 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Purity Assay by Titration

The purity of the hydrochloride salt can be determined by an acid-base titration, which quantifies the amount of hydrochloric acid present.

Protocol: Acid-Base Titration

-

Preparation of Standard Solution: Accurately prepare a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a conical flask.

-

Indicator Addition: Add 2-3 drops of a suitable indicator, such as phenolphthalein, to the sample solution.[6]

-

Titration: Fill a burette with the standardized NaOH solution. Slowly add the NaOH solution to the conical flask while constantly swirling.[7]

-

Endpoint Determination: The endpoint is reached when the indicator undergoes a persistent color change (e.g., colorless to pink for phenolphthalein).[8] Record the volume of NaOH solution used.

-

Calculation: Use the volume and molarity of the NaOH solution to calculate the moles of HCl in the sample. From this, determine the mass of the hydrochloride salt and calculate the percent purity relative to the initial mass.

Solubility Determination

Understanding a compound's solubility is crucial for its application in various chemical processes, including reaction setup and purification.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Prepare a set of test tubes with common laboratory solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

-

Sample Addition: To each test tube, add a small, measured amount (e.g., 25 mg) of this compound.[9]

-

Solvent Addition and Observation: Add 0.75 mL of the respective solvent to each test tube in small portions. After each addition, shake the tube vigorously.[9]

-

Classification: Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

pH Testing (for aqueous solution): If the compound dissolves in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

Synthetic Utility and Applications

This compound is not typically an end-product but rather a crucial intermediate. The trifluoromethyl group (CF3) is a bioisostere for other groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable moiety in drug design.[10] This compound serves as a building block for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules.

The presence of the trifluoromethyl group on the pyridine ring is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[11] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution reactions, allowing for the facile construction of more elaborate molecular architectures.

Caption: Synthetic pathway and applications of the title compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

GHS Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. echemi.com [echemi.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. textiletrainer.com [textiletrainer.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride molecular structure and weight

Technical Guide: 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of this compound, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. It covers the core physicochemical properties, molecular structure, representative synthesis protocols, and analytical workflows. All quantitative data is presented in a structured format for clarity and accessibility.

Molecular Structure and Physicochemical Properties

This compound is a solid, heterocyclic organic compound. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

The key identifiers and physicochemical properties of the compound are summarized in the table below.

| Property | Value | Citations |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |

| CAS Number | 732306-24-0 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂F₃N (or C₆H₃ClF₃N · HCl) | [1][2][4] |

| Molecular Weight | 218.00 g/mol | [1][3][5] |

| Exact Mass | 216.967 g/mol | [1][5] |

| Physical Form | Solid | |

| Melting Point | 125-126 °C or 153 °C (sublimes) | [1][5] |

| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | [3] |

| SMILES String | Cl[H].FC(F)(F)c1cnccc1Cl | [3] |

Synthesis and Characterization Workflow

The synthesis of substituted trifluoromethylpyridines often involves multi-step processes that can include building the pyridine ring from a trifluoromethyl-containing precursor or by direct fluorination/chlorination of a picoline starting material.[6][7] A general workflow for the synthesis, purification, and analysis of a target compound like this compound is outlined below.

Caption: General workflow for synthesis and quality control.

Representative Experimental Protocol

While specific, proprietary synthesis methods may vary, a plausible laboratory-scale protocol can be adapted from general procedures for creating halogenated trifluoromethylpyridines.[8][9] The final step involves forming the hydrochloride salt.

Objective: To synthesize 4-Chloro-3-(trifluoromethyl)pyridine and convert it to its hydrochloride salt.

Methodology:

-

Synthesis of the Pyridine Core (Free Base):

-

The synthesis often starts from a pre-functionalized pyridine or picoline derivative.[7] A common industrial approach involves high-temperature, vapor-phase chlorination and fluorination of 3-picoline.[6]

-

Alternatively, a building-block approach can be used, constructing the pyridine ring from smaller, trifluoromethyl-containing fragments.[9] This method can offer better control over regioselectivity.

-

-

Isolation of 4-Chloro-3-(trifluoromethyl)pyridine (Free Base):

-

Following the reaction, the crude mixture is cooled and subjected to an aqueous workup to remove inorganic salts and highly polar impurities.

-

The organic phase is separated, dried over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically via flash column chromatography on silica gel, to isolate the pure free base, 4-Chloro-3-(trifluoromethyl)pyridine.

-

-

Formation of the Hydrochloride Salt:

-

The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in a compatible solvent like dioxane) is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution as a solid.

-

-

Final Isolation and Analysis:

-

The precipitated solid is collected by vacuum filtration.

-

The solid is washed with a small amount of cold, anhydrous solvent to remove any residual impurities.

-

The final product is dried under vacuum to yield this compound.

-

The identity and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Safety and Handling

This compound is classified as an irritant.[3]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[3]

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3] For solids, a dust mask is recommended.

References

- 1. CAS#:732306-24-0 | this compound | Chemsrc [chemsrc.com]

- 2. This compound [oakwoodchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 732306-24-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Spectral Data Analysis of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride. It includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and known spectral properties of similar compounds.

NMR Spectroscopy Data

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-2 | ~8.9 | d | ~5.0 | Pyridine ring proton |

| H-5 | ~7.8 | d | ~5.0 | Pyridine ring proton |

| H-6 | ~8.7 | s | - | Pyridine ring proton |

| N-H | >10 | br s | - | Hydrochloride proton |

| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| C-2 | ~150 | d | Pyridine ring carbon | |

| C-3 | ~125 | q | Pyridine ring carbon (C-CF₃) | |

| C-4 | ~145 | s | Pyridine ring carbon (C-Cl) | |

| C-5 | ~128 | d | Pyridine ring carbon | |

| C-6 | ~148 | d | Pyridine ring carbon | |

| CF₃ | ~122 | q | ~275 | Trifluoromethyl carbon |

| ¹⁹F NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | |

| CF₃ | ~-64 | s | Trifluoromethyl group |

Note: Predicted chemical shifts are relative to a standard reference (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 2: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2800-2400 | Broad, Strong | N-H stretch (from hydrochloride) |

| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium | C-H bending |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| 850-750 | Strong | C-Cl stretching |

| 750-650 | Medium | Out-of-plane C-H bending |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 181/183 | High | [M]⁺ (molecular ion of the free base, showing isotopic pattern for one chlorine) |

| 146 | Medium | [M-Cl]⁺ |

| 112 | Medium | [M-CF₃]⁺ |

| 75 | Low | [C₄H₂NCl]⁺ |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after in-source dissociation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid exchange of the N-H proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

-

Reference: The residual solvent peak is used for chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200 ppm is used.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence, without proton decoupling, is typically used.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Reference: An external reference standard such as CFCl₃ is used.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1] This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the instrument, and the spectrum is recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Data Acquisition:

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce gas-phase ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) is used to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Caption: Relationship of Spectroscopic Techniques to Molecular Information.

References

Solubility Profile of 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the predicted solubility characteristics based on the compound's structure. Furthermore, it offers detailed, established experimental protocols for researchers to determine the solubility of this compound in various organic solvents. This guide is intended to equip scientists and professionals in drug development with the necessary theoretical background and practical methodologies to effectively assess and utilize this compound in their research and development endeavors.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds. The presence of a chloro group and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its solubility. As a hydrochloride salt, its solubility is expected to be highly dependent on the polarity of the solvent and its ability to solvate the charged pyridinium ion and the chloride anion.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 732306-24-0

-

Molecular Formula: C₆H₄Cl₂F₃N[1]

-

Molecular Weight: 218.00 g/mol

Predicted Solubility Characteristics

While specific experimental data is scarce, the solubility of this compound in organic solvents can be predicted based on general chemical principles:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit moderate to good solubility in polar protic solvents. These solvents can effectively solvate both the pyridinium cation through hydrogen bonding and dipole-dipole interactions, and the chloride anion.

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents. Their high dielectric constants and strong dipole moments can stabilize the ionic components of the salt.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Limited to moderate solubility is expected. While these solvents possess a dipole moment, their ability to solvate ions is less pronounced compared to more polar solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is predicted to be poorly soluble or insoluble in nonpolar solvents. These solvents lack the ability to effectively solvate the charged pyridinium and chloride ions, making the dissolution of the ionic salt energetically unfavorable.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standard methodologies for this purpose.

Data Presentation Template

Quantitative solubility data should be systematically recorded. The following table serves as a template for organizing experimental findings for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Methanol | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Isopropanol | 25 | Gravimetric | |||

| Acetonitrile | 25 | Gravimetric | |||

| Acetone | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| Toluene | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric |

Key Experimental Protocols

Two common methods for determining the equilibrium solubility of a compound are the gravimetric method and the shake-flask method followed by concentration analysis.

Protocol 1: Gravimetric Method for Solubility Determination

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Ensure that a solid excess of the compound is present to guarantee saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry container.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until a constant weight of the solid residue is achieved.

-

-

Calculation:

-

Weigh the container with the dried solid.

-

The mass of the dissolved solid is the final weight minus the initial weight of the container.

-

Calculate the solubility in g/100 mL or other desired units.

-

Protocol 2: Shake-Flask Method with HPLC/UV-Vis Analysis

This method is highly accurate and is particularly useful for compounds with good chromophores.

Methodology:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method protocol.

-

-

Phase Separation and Dilution:

-

After equilibration, centrifuge the sample to pellet the excess solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

-

Concentration Determination:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Method.

References

A Technical Guide to Commercial Sourcing of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS No. 732306-24-0), a key building block in modern medicinal chemistry. This document outlines commercial suppliers, key quality attributes, and a representative synthetic application to inform researchers and drug development professionals in sourcing and utilizing this important reagent.

Introduction to this compound

This compound is a substituted pyridine derivative that has garnered significant interest in pharmaceutical research. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro-substituted pyridine core serves as a versatile scaffold for further chemical modifications.[1] This compound is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or greater. The table below summarizes key information for several prominent suppliers. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise quality control data.

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 680036 | 97% | 732306-24-0 | 218.00 | 153 (subl.)[2][3] |

| Apollo Scientific | PC9858 | 97% | 732306-24-0 | - | - |

| Oakwood Chemical | 009106 | 97% | 732306-24-0 | 218.01 | 152-154[4] |

| Alfa Aesar | L19556 | 97% | 732306-24-0 | - | - |

| ChemUniverse | P71709 | 97% | 732306-24-0 | 218.01 | - |

Note: This information is based on publicly available data and may be subject to change. Always consult the supplier for the most current specifications.

Quality Control and Analytical Methods

The quality of starting materials is paramount in drug discovery and development. A typical Certificate of Analysis for this compound should include the following tests:

| Parameter | Typical Method | Purpose |

| Appearance | Visual Inspection | To ensure the material is a white to off-white solid. |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | To confirm the chemical structure. |

| Purity | HPLC or GC | To quantify the percentage of the desired compound. |

| Melting Point | Melting Point Apparatus | To assess purity and identity. |

| Water Content | Karl Fischer Titration | To determine the amount of residual water. |

| Residual Solvents | Headspace GC-MS | To identify and quantify any remaining solvents from synthesis and purification. |

| Inorganic Impurities | ICP-MS | To detect trace metal contaminants. |

Workflow for Supplier Qualification

The selection and qualification of a raw material supplier is a critical process in pharmaceutical development. The following diagram illustrates a logical workflow for this process.

Application in Synthesis: Formation of a Urea Linkage

This compound is a precursor to the corresponding free base, 4-chloro-3-(trifluoromethyl)pyridine, which can be used in the synthesis of various bioactive molecules. A common application is the formation of a urea linkage, a key pharmacophore in many kinase inhibitors such as sorafenib. The following is a representative experimental protocol for the reaction of the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an amine to form a urea derivative. A similar principle applies to reactions involving the pyridine analogue.

Representative Experimental Protocol: Urea Formation

-

Reaction Setup: To a solution of the desired amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as DCM or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

Signaling Pathways in Drug Discovery

The trifluoromethylpyridine motif is a common feature in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

References

- 1. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS No. 732306-24-0). This document is intended for qualified personnel in research and development laboratories.

Chemical and Physical Properties

This compound is a solid, trifluoromethyl-substituted pyridine derivative.[1][2] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3]

Quantitative Data Summary:

| Property | Value | Reference(s) |

| CAS Number | 732306-24-0 | [1][2] |

| Molecular Formula | C₆H₄Cl₂F₃N | [4][5] |

| Molecular Weight | 218.00 g/mol | [1][2] |

| Appearance | White to off-white solid/powder or lumps | [1][2] |

| Melting Point | 153 °C (sublimes) | [1][2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Flash Point | Not applicable | [1][2] |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

Safety and Hazard Information

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid formation of dust and aerosols.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[1][2] For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.[1][2]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, and open flames.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[7]

-

Contaminated packaging should be disposed of as unused product.[7]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Experimental Protocols and Applications

This compound is a key intermediate in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its reactivity at the chloro-position allows for various cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of a chloropyridine derivative with a boronic acid, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following general protocol for the amination of a chloropyridine can be adapted for this compound.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (1.2 - 4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Add this compound (1 equivalent) and the amine.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Role in Drug Discovery: Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors. The unique electronic properties of the trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of drug candidates.[3] Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various kinases, including Kinase Insert Domain-containing Receptor (KDR), which is involved in angiogenesis.[8][9]

The general workflow for developing such inhibitors involves the synthesis of a library of compounds derived from a core scaffold like 4-Chloro-3-(trifluoromethyl)pyridine, followed by screening for kinase inhibitory activity and subsequent optimization of the lead compounds.

Analytical Methods

The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques.

Representative HPLC Method

A general reverse-phase HPLC method can be adapted for the analysis of chloropyridine derivatives.

Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

Representative GC-MS Method

Gas chromatography-mass spectrometry can be used for the analysis of volatile derivatives.

Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium

-

Ionization Mode: Electron Impact (EI)

-

Mass Range: m/z 50-500

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound from their supplier for complete and up-to-date safety information. All chemical manipulations should be carried out by trained individuals in a properly equipped laboratory.

References

- 1. 4-Chloro-3-(trifluoromethyl)pyridine 97 732306-24-0 [sigmaaldrich.com]

- 2. 4-氯-3-(三氟甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The presence of a trifluoromethyl group and a reactive chlorine atom on the pyridine ring imparts unique physicochemical properties, making it an attractive scaffold for the development of novel bioactive molecules. The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, while the chlorine atom serves as a convenient handle for a variety of cross-coupling and nucleophilic substitution reactions.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and for the characterization of resulting products.

| Property | Value | Reference |

| CAS Number | 732306-24-0 | [2] |

| Molecular Formula | C₆H₄Cl₂F₃N | [2] |

| Molecular Weight | 218.01 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 153-155 °C | |

| Solubility | Soluble in methanol, water | |

| Purity | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the chlorination and subsequent trifluoromethylation of a pyridine precursor. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine

A common precursor to the hydrochloride salt is 4-chloro-3-(trifluoromethyl)pyridine. A general method for the synthesis of similar compounds involves the reaction of a corresponding hydroxypyridine with a chlorinating agent. For instance, 2-hydroxy-4-trifluoromethylpyridine can be converted to 2-chloro-4-trifluoromethylpyridine using phosphorus pentachloride in DMF.[3] A similar strategy can be applied for the synthesis of the 4-chloro isomer. The subsequent treatment of the free base with hydrochloric acid affords the desired hydrochloride salt.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridine

Step 2: Formation of the Hydrochloride Salt

To a solution of 4-chloro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., diethyl ether or dichloromethane), an equimolar amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The resulting precipitate is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

Electron-withdrawing effects of the trifluoromethyl group in pyridines

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent dramatically alters the electronic properties of the pyridine ring, influencing its reactivity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in harnessing the unique characteristics of trifluoromethylpyridines (TFMPs).

Quantitative Analysis of Electron-Withdrawing Effects

The CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I). This significantly impacts the physicochemical properties of the pyridine ring.

Basicity (pKa Values)

The strong inductive effect of the CF3 group withdraws electron density from the pyridine ring, reducing the electron density on the nitrogen atom. This diminishes the nitrogen's ability to accept a proton, thereby lowering the basicity of the molecule. This is quantitatively expressed as a lower pKa value for the conjugate acid (pyridinium ion) compared to unsubstituted pyridine. The effect is most pronounced when the CF3 group is at the 2- or 4-position, where it can more effectively delocalize charge in the protonated form. A study utilizing 19F NMR spectroscopy in aqueous solutions at varying pH levels has been employed to determine the pKa of 3-trifluoromethylpyridine[1].

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | Value not found |

| 3-(Trifluoromethyl)pyridine | 2.86 (Predicted)[2] |

| 4-(Trifluoromethyl)pyridine | Value not found |

| Note: Experimentally determined pKa values for all isomers are not readily available in the cited literature. The value for the 3-isomer is a predicted value. |

Hammett and Taft Substituent Constants

Substituent effects can be quantified using Hammett (σ) and Taft (σ*) constants, which measure the polar (inductive and resonance) effects of a substituent on a reaction center[3][4][5]. The CF3 group possesses large, positive σ values, confirming its strong electron-withdrawing character[6].

| Constant | Value | Description |

| σm (meta) | 0.43 - 0.52 | Quantifies the inductive effect from the meta position. |

| σp (para) | 0.54 - 0.61 | Quantifies the combined inductive and resonance effects from the para position. |

| σ* (Taft) | ~0.92 | Quantifies the polar/inductive effect in aliphatic systems. |

Data sourced from multiple references, reflecting the range of reported values.[3][6]

These constants are invaluable for developing quantitative structure-activity relationships (QSAR), allowing researchers to predict how CF3 substitution will impact reaction rates and equilibria[7][8].

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the TFMP ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for the elaboration of these scaffolds[9][10][11]. The CF3 group activates the ring by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction[10][12]. This activation is most effective when the CF3 group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.

While specific quantitative rate constants for a comparative series of trifluoromethylpyridines were not found in the search results, the general principle is that electron-withdrawing groups dramatically accelerate SNAr reactions[10][13]. The reactivity order for leaving groups in activated systems is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the expulsion of the leaving group[10][12][13].

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of trifluoromethylpyridines.

Synthesis of Trifluoromethylpyridines

There are three primary strategies for synthesizing TFMPs[14][15]:

-

Halogen Exchange (Halex) Reaction: This industrial-scale method involves the fluorination of a trichloromethylpyridine precursor, typically using hydrogen fluoride (HF) under high temperature and pressure, often with a metal halide catalyst[14][15][16].

-

Ring Construction via Cyclocondensation: This approach builds the pyridine ring from acyclic precursors already containing the CF3 group. A common building block is ethyl 4,4,4-trifluoroacetoacetate[14][15][17].

-

Direct Trifluoromethylation: This involves introducing the CF3 group directly onto a pre-formed pyridine ring, often using radical or organometallic reagents.

Protocol: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one via Cyclocondensation [17]

This protocol demonstrates the ring construction approach.

-

Reagents and Setup:

-

3-Aminoindazole derivative (1.0 equiv)

-

Ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv)

-

Dry Methanol (MeOH)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an Argon atmosphere.

-

-

Procedure:

-

To a mixture of the 3-aminoindazole derivative and ethyl 4,4,4-trifluoroacetoacetate in dry methanol, add polyphosphoric acid dropwise.

-

Heat the solution to reflux for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Suspend the crude solid in a small volume of water.

-

Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel.

-

Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridine

This general protocol is based on established procedures for SNAr reactions on activated halopyridines[9].

-

Reagents and Setup:

-

Substituted 2-chloro-X-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile (e.g., thiophenol, 1.1 equiv)

-

Base (e.g., K2CO3, 1.5 equiv)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (N2 or Ar).

-

-

Procedure:

-

To a stirred suspension of the base (K2CO3) in anhydrous DMF, add the nucleophile (thiophenol) at room temperature.

-

Stir for 15 minutes to generate the nucleophilic thiolate species.

-

Add a solution of the 2-chloro-X-(trifluoromethyl)pyridine substrate in DMF.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on reactivity) for 2-24 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for pKa determination[18][19][20][21][22].

-

Equipment and Reagents:

-

Calibrated potentiometer (pH meter) with a combined pH electrode.

-

Automated titrator or manual burette.

-

Standardized titrants: 0.1 M HCl and 0.1 M NaOH (carbonate-free).

-

Ionic strength adjustment solution: 0.15 M KCl.

-

Sample solution: ~1 mM of the trifluoromethylpyridine in deionized water or a suitable co-solvent.

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel. Add KCl solution to maintain constant ionic strength[18][19].

-

Purge the solution with nitrogen to remove dissolved CO2[18][19].

-

Make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.

-

Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0-12.5.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of the curve or the pH at the half-equivalence point.

-

Perform multiple titrations (at least three) for each compound to ensure reproducibility[18][19].

-

Mandatory Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Inductive electron withdrawal by the CF3 group.

Caption: SNAr reaction pathway on a trifluoromethylpyridine.

Caption: Major synthetic routes to trifluoromethylpyridines.

References

- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 17. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Ascendant Role of Trifluoromethylpyridine Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide

Introduction: The strategic incorporation of the trifluoromethyl (-CF3) group into a pyridine scaffold has emerged as a cornerstone of modern medicinal and agricultural chemistry. This unique combination bestows molecules with enhanced metabolic stability, increased lipophilicity, and potent binding affinities, making trifluoromethylpyridine (TFMP) derivatives a highly sought-after class of compounds.[1][2][3] Their applications are vast, spanning from targeted cancer therapies and novel antibiotics to next-generation herbicides and insecticides.[3][4][5][6] This technical guide provides an in-depth overview of the diverse biological activities of TFMP derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential in oncology by targeting key enzymes involved in cancer cell proliferation and survival.[7] Compounds like Bimiralisib and Naporafenib are prime examples, targeting critical nodes in cell signaling cascades.

Quantitative Anticancer Data

The following table summarizes the inhibitory activities of selected trifluoromethylpyridine derivatives against key oncological targets and cancer cell lines.

| Compound Name/ID | Target(s) | Activity Type | Value | Cell Line/Assay | Reference(s) |

| Bimiralisib (PQR309) | PI3Kα | IC50 | 33 nM | Kinase Assay | [8][9][10] |

| PI3Kβ | IC50 | 661 nM | Kinase Assay | [8][9][10] | |

| PI3Kγ | IC50 | 708 nM | Kinase Assay | [8][9][10] | |

| PI3Kδ | IC50 | 451 nM | Kinase Assay | [8][9][10] | |

| mTOR | IC50 | 89 nM | Kinase Assay | [6][8][9] | |

| Lymphoma Cell Lines | IC50 (median) | 233 nM | Proliferation Assay | [11] | |

| Naporafenib (LXH254) | BRAF | IC50 | 0.21 nM | Kinase Assay | [4] |

| CRAF | IC50 | 0.072 nM | Kinase Assay | [4] | |

| Compound 17v | H1975 (NSCLC) | IC50 | 2.27 µM | MTT Assay | |

| WRN Helicase Inhibitors | Werner (WRN) Helicase | - | - | - | [1] |

Signaling Pathways in Cancer

1.2.1. PI3K/AKT/mTOR Pathway Inhibition by Bimiralisib

Bimiralisib is a potent pan-class I PI3K and mTOR inhibitor.[6][8] It exerts its anticancer effect by blocking the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][5][7][12] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT.[5][7] Activated AKT phosphorylates a host of downstream targets, including the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a master regulator of protein synthesis.[5] Bimiralisib's dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling.

1.2.2. MAPK/ERK Pathway Inhibition by Naporafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell fate.[13][14][15] In many cancers, mutations in BRAF (a RAF kinase) lead to constitutive activation of the pathway, driving uncontrolled cell division.[15] Naporafenib is a potent type II inhibitor of both BRAF and CRAF kinases, preventing the phosphorylation of MEK and subsequent activation of ERK, thereby halting the pro-proliferative signal.[4]

Antimicrobial Activity

Trifluoromethylpyridine derivatives have been developed as potent agents against a range of bacterial pathogens, including those affecting plants.[16][17][18] The incorporation of moieties like 1,3,4-oxadiazole or sulfur-containing linkers has yielded compounds with significant antibacterial efficacy.[16][17][18]

Quantitative Antimicrobial Data

The table below presents the efficacy of novel trifluoromethylpyridine derivatives against key plant bacterial pathogens.

| Compound ID | Target Organism | Activity Type | Value (µg/mL) | Reference(s) |

| 6a | Ralstonia solanacearum | EC50 | 26.2 | [16][17][18] |

| Xanthomonas axonopodis pv. citri | EC50 | 10.11 | [16][17][18] | |

| 6q | Xanthomonas oryzae pv. oryzae | EC50 | 7.2 | [16][17][18] |

| F10 (sulfone) | Xanthomonas oryzae pv. oryzae | EC50 | 83 |

Agrochemical Applications

Beyond medicine, TFMP derivatives are vital in crop protection.[3][8] They form the active core of numerous herbicides and insecticides, offering high efficacy and, in some cases, selectivity between crops and weeds or pests.

Quantitative Agrochemical Data

This table summarizes the biological activity of prominent TFMP-based agrochemicals.

| Compound Name | Class | Target(s) | Activity Type | Value | Target Species | Reference(s) |

| Fluazifop-butyl (R-isomer) | Herbicide | Acetyl-CoA Carboxylase (ACCase) | I50 | ~0.3 - 0.5 µM | Hordeum vulgare (Barley) | |

| Chlorfluazuron | Insecticide | Chitin Synthesis | LD50 (oral) | > 8,500 mg/kg | Rat | |

| LC50 | 1.00 - 4.0 mg/L | Agrotis ipsilon |

Mechanism of Action: ACCase Inhibition

Herbicides like Fluazifop-butyl function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][13] This enzyme is critical for fatty acid synthesis in grasses. By blocking ACCase, the herbicide prevents the production of lipids essential for building new membranes, leading to a cessation of growth and eventual death of susceptible grass species, while broadleaf crops, which have a resistant form of the enzyme, remain unharmed.

Anti-inflammatory Activity

While research into trifluoromethylpyridine derivatives as specific anti-inflammatory agents is still emerging, related structures containing trifluoromethyl groups (e.g., trifluoromethyl-pyrazoles) have shown promise as inhibitors of cyclooxygenase (COX) enzymes.[2] COX enzymes are central to the inflammatory process, catalyzing the production of prostaglandins.

Quantitative Anti-inflammatory Data

The following data is for a trifluoromethyl-pyrazole-carboxamide derivative, illustrating the potential of the trifluoromethyl moiety in designing COX inhibitors.

| Compound ID | Target | Activity Type | Value (µM) | Assay Type | Reference(s) |

| Compound 3g | COX-2 | IC50 | 2.65 | Enzyme Inhibition | [2] |

| Compound 3b | COX-1 | IC50 | 0.46 | Enzyme Inhibition | [2] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the biological activity of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

-

Objective: To quantify the potency of a TFMP derivative as a kinase inhibitor.

-

Materials:

-

Recombinant protein kinase

-

Kinase-specific peptide substrate

-

Test compound (TFMP derivative) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well assay plates

-

Plate reader (Luminometer or Fluorometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer to a 10X final concentration.

-

Add 2.5 µL of the 10X test compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (enzyme control) and "no enzyme" (background) controls.

-

Prepare a master mix of the protein kinase and its specific substrate in kinase assay buffer.

-

Add 12.5 µL of the kinase/substrate mix to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP (or product formation) by adding the detection reagent according to the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ reagent).

-

Incubate as required by the detection kit (e.g., 40 minutes).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-